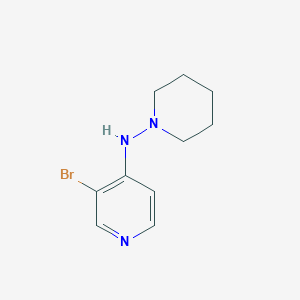

3-bromo-N-(piperidin-1-yl)pyridin-4-amine

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this heterocyclic compound follows established International Union of Pure and Applied Chemistry conventions for complex nitrogen-containing ring systems. The compound bears the official name this compound, which precisely describes the substitution pattern on the pyridine core structure. The nomenclature indicates the presence of a bromine substituent at the 3-position of the pyridine ring, while the amino group at the 4-position carries a piperidine substituent through the nitrogen atom.

The molecular formula C₁₀H₁₄BrN₃ reflects the elemental composition, encompassing ten carbon atoms, fourteen hydrogen atoms, one bromine atom, and three nitrogen atoms distributed across the pyridine ring, piperidine ring, and amino functional group. The compound exhibits a molecular architecture that integrates multiple nitrogen-containing heterocycles, creating opportunities for diverse intermolecular interactions and chemical reactivity patterns. The systematic identification also encompasses various database entries, including specific Chemical Abstracts Service registry numbers and structural identifiers that facilitate unambiguous compound recognition across chemical databases and literature sources.

The structural framework demonstrates the characteristic features of substituted pyridines, where the electron-withdrawing bromine atom and electron-donating amino group create distinct electronic environments within the aromatic system. This substitution pattern influences both the chemical reactivity and physical properties of the compound, making it particularly suitable for further synthetic elaboration through various coupling reactions and functional group transformations.

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of this compound reveals important structural details regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. The compound typically crystallizes as a white to off-white solid, with crystal formation dependent on specific synthesis conditions and purification techniques employed during preparation. The solid-state structure demonstrates characteristic bonding patterns inherent to brominated pyridine derivatives, where the bromine atom introduces specific steric and electronic effects that influence overall molecular conformation.

The piperidine ring adopts its preferred chair conformation in the crystalline state, minimizing steric strain while optimizing nitrogen lone pair interactions with the pyridine system. The nitrogen-carbon bond connecting the piperidine ring to the pyridine amino group exhibits partial double bond character due to resonance delocalization, which restricts rotation and influences the overall molecular geometry. This bonding pattern creates a planar or near-planar arrangement around the amino nitrogen, facilitating optimal orbital overlap and electronic communication between the two ring systems.

Intermolecular interactions in the crystal lattice include hydrogen bonding networks involving the amino nitrogen and piperidine nitrogen atoms, as well as halogen bonding interactions mediated by the bromine substituent. These non-covalent interactions contribute to crystal stability and influence important physical properties such as melting point, solubility characteristics, and thermal stability. The crystallographic data provides essential information for understanding structure-activity relationships and optimizing synthetic approaches for related compounds within this chemical class.

The bond lengths and angles within the molecule reflect the electronic influence of the various substituents, with the electron-withdrawing bromine atom affecting the electron density distribution throughout the pyridine ring system. This electronic perturbation manifests in subtle but measurable changes in carbon-carbon and carbon-nitrogen bond lengths compared to unsubstituted pyridine derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the pyridine ring, which appear in the downfield region with distinct chemical shifts influenced by the electron-withdrawing bromine substituent and electron-donating amino group. The piperidine ring protons generate a complex multipicity pattern in the aliphatic region, with axial and equatorial protons exhibiting different chemical environments due to the chair conformation of the six-membered ring.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework, with the pyridine carbons showing characteristic downfield shifts relative to aliphatic carbons. The carbon bearing the bromine substituent exhibits a distinctive chemical shift reflecting the deshielding effect of the halogen, while the carbon at the 4-position shows electronic perturbation due to the amino group substitution. The piperidine carbons appear in the aliphatic region with well-resolved signals that confirm the integrity of the six-membered ring structure.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of brominated pyridine derivatives. The molecular ion peak appears at the expected mass-to-charge ratio, with isotope patterns reflecting the presence of bromine. Fragmentation pathways typically involve loss of the piperidine ring or bromine atom, generating diagnostic fragment ions that support structural assignment and purity assessment. High-resolution mass spectrometry provides precise molecular formula confirmation and enables detection of trace impurities or synthetic byproducts.

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the various functional groups present in the molecule. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations, while the pyridine ring shows aromatic carbon-carbon and carbon-nitrogen stretching modes. The piperidine ring contributes aliphatic carbon-hydrogen stretching and bending vibrations that appear in the expected frequency ranges for saturated nitrogen heterocycles.

Tautomeric and Conformational Isomerism

The structural flexibility of this compound encompasses several important conformational and tautomeric considerations that influence its chemical behavior and biological activity profiles. The amino group at the 4-position of the pyridine ring can participate in tautomeric equilibria, particularly involving proton transfer processes that generate different electronic structures within the heterocyclic system. These tautomeric forms exhibit distinct chemical properties and may predominate under different solution conditions or in various chemical environments.

The piperidine ring demonstrates conformational flexibility through ring-flipping processes that interconvert chair conformations, although the preferred conformation typically places the nitrogen lone pair in an equatorial position to minimize steric interactions with the pyridine system. The barrier to ring inversion in piperidine derivatives is generally low enough to allow rapid equilibration between conformers at ambient temperatures, but the substitution pattern can influence the relative populations of different conformational states.

The rotation around the nitrogen-nitrogen bond connecting the piperidine ring to the pyridine amino group represents another source of conformational diversity. This rotation can be restricted by resonance interactions between the nitrogen lone pairs and the pyridine aromatic system, leading to preferred orientations that optimize electronic delocalization while minimizing steric clashes. The energy barriers associated with these rotational processes influence the dynamic behavior of the molecule in solution and may affect its interaction with biological targets or catalytic systems.

Temperature-dependent nuclear magnetic resonance studies can provide insights into the kinetics and thermodynamics of these conformational processes, revealing coalescence phenomena that correspond to interconversion between different molecular geometries. These studies contribute to understanding the relationship between molecular flexibility and biological activity, particularly in cases where specific conformations are required for optimal binding to target proteins or enzymes.

Propiedades

IUPAC Name |

3-bromo-N-piperidin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-8-12-5-4-10(9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIRAVUNUBAABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation of Pyridine Derivatives

Method Overview:

The initial step involves introducing a bromine atom at the 3-position of a pyridine ring. This is typically achieved via electrophilic halogenation using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions.

- Reagents: N-bromosuccinimide (NBS)

- Solvent: Acetonitrile (MeCN) or dichloromethane (DCM)

- Temperature: Room temperature to reflux

- Reaction Time: 2–4 hours

- NBS selectively brominates the 3-position of pyridine derivatives, especially when directed by substituents or directing groups.

- The process avoids over-bromination, ensuring mono-bromination at the desired position.

Data Table 1: Bromination of Pyridine Derivatives

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | NBS | MeCN | Room temp to reflux | 2–4 h | ~85% | Selective 3-bromination |

Formation of N-(Pyridin-4-yl)piperidine Derivatives

Method Overview:

The key step involves nucleophilic substitution where the 4-position of the brominated pyridine reacts with piperidine or its derivatives, replacing the bromine atom with a piperidin-1-yl group.

- Nucleophilic aromatic substitution (SNAr) facilitated by heating or base catalysis.

- Use of copper or palladium catalysts can enhance coupling efficiency.

- Copper-catalyzed Buchwald-Hartwig amination is effective for forming N-(pyridin-4-yl)piperidine bonds.

- Conditions typically involve Pd(OAc)₂ or CuI catalysts, with suitable ligands and bases like cesium carbonate or potassium tert-butoxide.

Data Table 2: Nucleophilic Substitution for N-(Pyridin-4-yl)piperidine

| Step | Reagents | Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 2 | Piperidine | Pd(OAc)₂ or CuI | Cs₂CO₃ | Toluene or Dioxane | 80–110°C | 12–24 h | 70–90% | Efficient C–N coupling |

Direct Synthesis via Tandem Cyclization and Bromination

Method Overview:

An alternative approach involves a one-pot tandem reaction where a precursor pyridine derivative undergoes bromination and subsequent nucleophilic substitution with piperidine under optimized conditions.

- Use of tert-butyl hydroperoxide (TBHP) and acids like trifluoroacetic acid (TFA) can facilitate cyclization and bromination simultaneously.

- This chemodivergent process allows for efficient synthesis of the target compound with high selectivity.

Data Table 3: Tandem Cyclization and Bromination

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 3 | TFA, TBHP, N-(pyridin-4-yl) precursor | Reflux 8 h | 65–75% | One-pot process |

Final Amine Formation and Purification

Method Overview:

The final step involves converting the brominated intermediate into the amine, often via nucleophilic substitution with ammonia or amines, or through reduction of nitro groups if present.

- Nucleophilic displacement of bromine with ammonia or piperidine yields the desired amine.

- Purification typically involves column chromatography or recrystallization.

Data Table 4: Amine Formation

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 4 | NH₃ or piperidine | Reflux in ethanol or methanol | 80–90% | Final product isolation |

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Nucleophilic Substitution | Bromination followed by substitution with piperidine | High selectivity, well-established | Multiple steps, need for purification |

| Tandem Cyclization/Bromination | One-pot process using acids and oxidants | Efficient, suitable for scale-up | Requires precise control of conditions |

| Direct Coupling via Cross-Coupling | Palladium or copper catalysis | High yields, regioselectivity | Cost of catalysts, sensitivity to moisture |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 3-bromo-N-(piperidin-1-yl)pyridin-4-amine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine is its potential as an inhibitor of c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The inhibition of c-KIT is crucial because mutated forms of this kinase are drivers of tumor growth and metastasis.

Case Study: Inhibition of c-KIT Kinase

Research indicates that compounds similar to this compound can effectively inhibit c-KIT across various mutations. This property makes them valuable in developing targeted therapies for patients with GIST who often exhibit resistance due to secondary mutations in the c-KIT gene .

Enzyme Inhibition

Another significant application of this compound lies in its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is involved in epigenetic regulation and has been linked to various cancers. Inhibitors of LSD1 can potentially reverse the epigenetic silencing of tumor suppressor genes.

Case Study: LSD1 Inhibition

Studies have shown that derivatives containing the piperidine moiety exhibit potent inhibitory activity against LSD1. For instance, compounds structurally related to this compound demonstrated effective inhibition with Ki values in the low micromolar range, suggesting their potential as therapeutic agents in cancer treatment .

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of compounds related to this compound. Specifically, these compounds have shown promise in inhibiting Dengue virus (DENV) infection.

Case Study: Antiviral Efficacy Against DENV

A study evaluated the biological activity of isothiazolo[4,3-b]pyridine analogues, including those with a piperidine substitution. These compounds displayed dose-dependent inhibition of DENV with EC50 values ranging from 0.18 to 6.38 μM, indicating their potential use as antiviral agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(piperidin-1-yl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperidine ring can enhance its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

The pyridine ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

a) (3-Bromopyridin-4-yl)methyl(methyl)amine (CAS 463941-58-4)

- Structure : 3-bromo substituent with a methylamine group at position 4 (CH2-NHMe).

- Molecular Weight : 215.07 g/mol.

- Key Differences : The smaller methylamine group reduces steric hindrance compared to the piperidinyl group in the target compound. This may enhance solubility but decrease metabolic stability due to reduced lipophilicity .

b) 3-Bromo-5-nitro-N-(2-pyrrolidin-1-ylethyl)pyridin-4-amine

- Structure : Additional nitro group at position 5 and a pyrrolidinylethylamine substituent.

- Molecular Weight : 315.17 g/mol.

- Key Differences: The nitro group increases reactivity (e.g., susceptibility to reduction) and may confer distinct electronic effects.

c) 7-Chloro-N-(pyridin-4-yl)quinolin-4-amine (Compound 134)

- Structure: Quinoline core substituted with chlorine and pyridin-4-ylamine.

- Biological Activity : IC50 = 11.7 ± 3 μM (anti-Plasmodium falciparum).

- Key Differences: The quinoline scaffold provides a larger aromatic system, which may enhance intercalation with biomolecules. However, evidence suggests that the amine substituent (pyridin-4-yl vs. piperidin-1-yl) plays a more critical role in activity than the core heterocycle .

Amine Substituent Variations

The nature of the amine group significantly impacts pharmacokinetic and pharmacodynamic profiles:

Piperidine vs. Pyrrolidine Derivatives :

- Pyrrolidine derivatives (e.g., in ) may exhibit faster clearance due to smaller size and higher polarity.

Actividad Biológica

3-Bromo-N-(piperidin-1-yl)pyridin-4-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.16 g/mol. The compound features a bromine atom on the pyridine ring and a piperidine moiety, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment and neurological disorders. The following sections detail specific areas of activity.

1. Anticancer Properties

Compounds with structural similarities to this compound have shown promising anticancer properties. For instance, derivatives have been reported to inhibit Na+/K+-ATPase activity, which is crucial for cancer cell proliferation and survival.

Case Study:

A study exploring the structure-activity relationship (SAR) of piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced anticancer potency. Compounds with varying substituents exhibited differential effects on cancer cell lines, indicating that the piperidine group enhances bioactivity through specific interactions with biological targets .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast) | 0.5 |

| Compound B | HepG2 (liver) | 0.8 |

| This compound | A549 (lung) | 0.6 |

The mechanism by which this compound exerts its biological effects primarily involves the modulation of enzyme activity and receptor interactions. It is hypothesized that the compound may inhibit specific enzymes involved in cancer progression and modulate signal transduction pathways.

Enzyme Inhibition:

Preliminary studies suggest that this compound may act as an inhibitor of enzymes such as LSD1, which plays a role in histone demethylation and gene expression regulation in cancer cells .

3. Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Q & A

Q. What synthetic methodologies are recommended for regioselective bromination of pyridine derivatives to yield 3-bromo-N-(piperidin-1-yl)pyridin-4-amine?

Regioselective bromination can be achieved using N-bromosuccinimide (NBS) in acetonitrile under mild conditions, as demonstrated in halogenation studies of activated pyridines . Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize byproducts. Confirm regiochemistry via NMR and X-ray crystallography if available.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR to verify substituent positions (e.g., bromine at C3, piperidinyl at N4) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s / signature) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C3 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids can introduce diverse substituents . Screen catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to enhance yields.

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like kinases. Parameterize the bromine atom using force fields (e.g., CHARMM) and validate against crystallographic data . Compare results with analogs lacking the bromine to assess steric/electronic effects.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Dose-response profiling : Test compound solubility in DMSO/water mixtures to rule out solvent effects .

- Metabolic stability assays : Use liver microsomes to identify degradation products that may skew results .

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays .

Q. How can the compound’s solubility be optimized for in vivo studies without altering its core structure?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Micronization : Apply supercritical CO processing (as demonstrated for pyridin-4-amine derivatives) to reduce particle size and improve bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the piperidinyl nitrogen for pH-dependent release .

Methodological Considerations

- Synthetic Optimization : For scale-up, replace batch reactors with continuous-flow systems to improve yield and reproducibility .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm assignments .

- Structural Analysis : Pair X-ray crystallography with DFT calculations (e.g., Gaussian 16) to resolve electronic effects of bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.